molecular formula C10H18N2O4 B11051643 1H-[1,3]oxazolo[3,4-c][1,3]oxazol-7a(7H)-ylmethyl propylcarbamate

1H-[1,3]oxazolo[3,4-c][1,3]oxazol-7a(7H)-ylmethyl propylcarbamate

Cat. No.: B11051643
M. Wt: 230.26 g/mol
InChI Key: AOYBIUYNEPKZGN-UHFFFAOYSA-N
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Description

{TETRAHYDRO-1H-[1,3]OXAZOLO[3,4-C][1,3]OXAZOL-7A-YL}METHYL N-PROPYLCARBAMATE: is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a bicyclic oxazolo-oxazole core, which is a rare and interesting structural motif in organic chemistry.

Preparation Methods

The synthesis of {TETRAHYDRO-1H-[1,3]OXAZOLO[3,4-C][1,3]OXAZOL-7A-YL}METHYL N-PROPYLCARBAMATE involves multiple steps, typically starting from readily available precursors. One common synthetic route includes the cyclization of appropriate diols with carbamates under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the process while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of reduced oxazole compounds.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles like amines and alcohols. .

Scientific Research Applications

{TETRAHYDRO-1H-[1,3]OXAZOLO[3,4-C][1,3]OXAZOL-7A-YL}METHYL N-PROPYLCARBAMATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolo-oxazole core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar compounds include other oxazole derivatives, such as:

Properties

Molecular Formula

C10H18N2O4

Molecular Weight

230.26 g/mol

IUPAC Name

1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazol-7a-ylmethyl N-propylcarbamate

InChI

InChI=1S/C10H18N2O4/c1-2-3-11-9(13)16-6-10-4-14-7-12(10)8-15-5-10/h2-8H2,1H3,(H,11,13)

InChI Key

AOYBIUYNEPKZGN-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)OCC12COCN1COC2

Origin of Product

United States

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